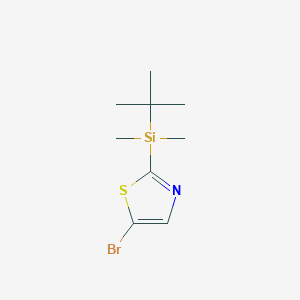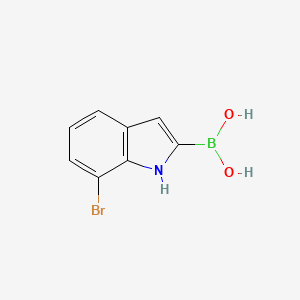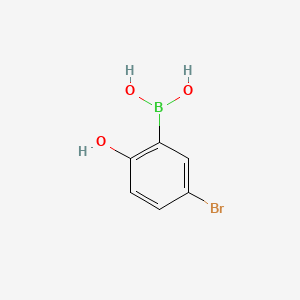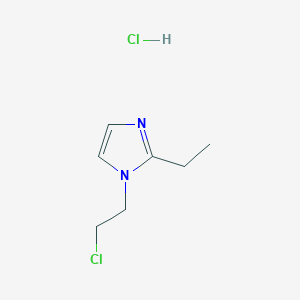
Alcohol 5-bromo-2,3-difluorobencílico
Descripción general
Descripción
“5-Bromo-2,3-difluorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrF2O . It has an average mass of 223.015 Da and a monoisotopic mass of 221.949173 Da .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2,3-difluorobenzyl alcohol” were not found, general strategies for alcohol synthesis can be applied. For instance, alcohols can be synthesized from carbon nucleophiles and ketones . The carbon bearing the hydroxyl group is the electrophilic carbon in the ketone, and the sp-hybridized carbon bonded to the hydroxyl-bearing carbon is the nucleophilic carbon in the alkynide ion .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2,3-difluorobenzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group) with bromine and fluorine substituents on the benzene ring and a hydroxyl group attached to the CH2 group . The positions of these substituents on the benzene ring give the compound its name.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Alcohol 5-bromo-2,3-difluorobencílico: es un intermedio valioso en la síntesis orgánica. Su posición bencílica es particularmente reactiva debido a la presencia de átomos de flúor que atraen electrones, lo que lo convierte en un candidato principal para reacciones de sustitución nucleofílica . Este compuesto puede utilizarse para sintetizar moléculas más complejas a través de reacciones como el acoplamiento de Suzuki, que se utiliza ampliamente en la industria farmacéutica para crear diversas entidades químicas.
Estudios de síntesis química
Este compuesto puede utilizarse en estudios de síntesis química para explorar nuevas vías sintéticas u optimizar las existentes. Su reactividad puede proporcionar información sobre los mecanismos de las sustituciones bencílicas y la influencia de los halógenos en la cinética de reacción .
Safety and Hazards
While specific safety data for “5-Bromo-2,3-difluorobenzyl alcohol” was not found, similar compounds like “2,3-Difluorobenzyl alcohol” are considered hazardous. They are combustible liquids that can cause skin and eye irritation. In case of contact, it is advised to wash with plenty of soap and water. If irritation persists, medical advice should be sought .
Mecanismo De Acción
Target of Action
Similar compounds such as 2,3-difluorobenzyl alcohol have been shown to interact with alcohol dehydrogenase 1c , an enzyme involved in the metabolism of alcohols in the body.
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Biochemical Pathways
The compound’s potential interaction with alcohol dehydrogenase 1c suggests it may influence alcohol metabolism pathways .
Result of Action
Given the compound’s potential interaction with Alcohol dehydrogenase 1C, it may influence the metabolism of alcohols in the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets. For instance, the density of 2,5-Difluorobenzyl alcohol, a related compound, is reported to be 1.29 g/mL at 25 °C .
Propiedades
IUPAC Name |
(5-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWGHIPHGWOMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-71-9 | |
| Record name | 5-Bromo-2,3-difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)



![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)

